molecular formula C19H21N3O5 B13438181 6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid

6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid

Cat. No.: B13438181
M. Wt: 371.4 g/mol
InChI Key: IIHMKMQVFMGKJM-UHFFFAOYSA-N
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Description

6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyloxycarbonyl group and a methoxynicotinic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions. The methoxynicotinic acid moiety is then attached via a nucleophilic substitution reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Free amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability, while the methoxynicotinic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

2-methoxy-6-(4-phenylmethoxycarbonylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C19H21N3O5/c1-26-17-15(18(23)24)7-8-16(20-17)21-9-11-22(12-10-21)19(25)27-13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,23,24)

InChI Key

IIHMKMQVFMGKJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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